Icometasone - 4647-20-5

Icometasone

Catalog Number: EVT-345895
CAS Number: 4647-20-5
Molecular Formula: C22H29ClO5
Molecular Weight: 408.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Molecular Structure Analysis

The molecular structure of Icometasone can be analyzed through its chemical formula and stereochemistry. While specific structural data for Icometasone might not be extensively documented, it can be inferred from related compounds:

  • Chemical Formula: Typically represented in the format CxHyOzC_{x}H_{y}O_{z}, where xx, yy, and zz represent the number of carbon, hydrogen, and oxygen atoms, respectively.
  • Stereochemistry: The arrangement of atoms in three-dimensional space is crucial for its biological activity. Corticosteroids often have multiple chiral centers that influence their interaction with biological receptors.

The structural characteristics include:

  • A steroid nucleus (four fused carbon rings).
  • Functional groups such as hydroxyl (-OH) and carbonyl (C=O) groups that contribute to its pharmacological properties.
Chemical Reactions Analysis

Icometasone undergoes various chemical reactions that can alter its properties and enhance its therapeutic efficacy:

  1. Hydrolysis: In physiological conditions, esters in corticosteroids can hydrolyze to release active forms.
  2. Reduction: Certain functional groups may undergo reduction to modify potency or selectivity.
  3. Conjugation Reactions: These reactions are important for metabolic pathways, affecting the drug's half-life and activity.

Understanding these reactions is essential for predicting how Icometasone behaves in biological systems and how it can be modified for improved therapeutic outcomes.

Mechanism of Action

The mechanism of action of Icometasone, like other glucocorticoids, primarily involves binding to glucocorticoid receptors in target tissues. This interaction leads to:

  1. Gene Regulation: Upon binding, the receptor-ligand complex translocates to the nucleus where it influences gene expression by promoting anti-inflammatory genes while suppressing pro-inflammatory cytokines.
  2. Inhibition of Immune Responses: Icometasone reduces the activation and proliferation of immune cells, contributing to its anti-inflammatory effects.
  3. Metabolic Effects: It also influences carbohydrate metabolism and has implications on glucose levels, which is a common effect observed with corticosteroid use.

These mechanisms collectively contribute to the therapeutic effects observed in conditions like asthma, allergies, and autoimmune diseases.

Physical and Chemical Properties Analysis

Icometasone exhibits several physical and chemical properties relevant for its application:

  • Solubility: Generally soluble in organic solvents but may have limited solubility in water; this affects formulation strategies.
  • Stability: Stability under various pH conditions is crucial for ensuring efficacy throughout its shelf life.
  • Melting Point: The melting point provides insight into purity; higher purity typically correlates with a defined melting point.

These properties are essential for determining how Icometasone can be effectively formulated into pharmaceutical preparations.

Applications

Icometasone has potential applications across various fields:

  1. Pharmaceuticals: Used primarily as an anti-inflammatory agent in treating respiratory conditions such as asthma and allergic rhinitis.
  2. Dermatology: Effective in treating skin disorders due to its potent anti-inflammatory properties.
  3. Research: Studied for its effects on immune modulation and potential applications in autoimmune diseases.

The ongoing research into Icometasone aims to refine its use, enhance its efficacy, and minimize side effects compared to existing corticosteroids.

Introduction to Mometasone Furoate as a Glucocorticoid Agent

Historical Development and Approval Timeline of Mometasone Furoate

The development pathway of mometasone furoate reflects strategic pharmaceutical innovation spanning decades:

  • Patent Origination: The compound was first patented in 1981, establishing its foundational intellectual property protection [4] [8].
  • Initial Medical Use: Clinical adoption commenced in 1987, initially for dermatological applications [4] [8].
  • Regulatory Milestones:
  • United States Approvals:
  • Topical formulations: Approved 18 March 2002 under New Drug Application 076067 [7].
  • Respiratory indication: Asmanex™ (inhalation powder) received Food and Drug Administration approval 30 March 2005 for asthma management [1].
  • Novel delivery system: The Propel™ sinus implant (containing mometasone furoate) gained approval 15 August 2011, representing a breakthrough in targeted drug delivery for chronic sinusitis [3].

Table 1: Key Regulatory Approvals for Mometasone Furoate

YearDevelopment MilestoneApplication Scope
1981Compound patentedChemical entity
1987Entered medical useDermatological formulations
2002Food and Drug Administration approval (New Drug Application 076067)Topical treatment
2005Asmanex™ inhalation approvalAsthma maintenance therapy
2011Propel™ implant approvalSinusitis treatment

Chemical Structure and Molecular Properties of Mometasone Furoate

Mometasone furoate (chemical name: 9α,21-dichloro-11β-hydroxy-16α-methylpregna-1,4-diene-3,20-dione 17α-(2-furoate)) exhibits distinct structural features that define its pharmacological profile [4] [6] [8]:

  • Molecular Foundation: Derived from the pregnane steroid backbone with critical modifications:
  • Halogenation at C9 (chlorine) and C21 (chlorine) positions
  • Methyl group at C16α configuration
  • Furoate esterification at C17α position
  • Comparative Structural Analysis with Icometasone:
  • Icometasone (9α-chloro-11β,17α,21-trihydroxy-16α-methylpregna-1,4-diene-3,20-dione) shares the C9 chlorine and C16α methyl modifications but lacks the C21 halogenation and C17 furoate ester [2].
  • The furoate moiety in mometasone furoate significantly enhances lipophilicity and receptor binding affinity compared to icometasone's hydroxyl groups.

Table 2: Structural and Physicochemical Comparison

PropertyMometasone FuroateIcometasone
Molecular FormulaC₂₇H₃₀Cl₂O₆C₂₂H₂₉ClO₅
Molecular Weight521.4 g/mol408.92 g/mol
Key Functional GroupsC17 furoate ester, C9/Cl, C21/ClC17 hydroxyl, C9/Cl, C21 hydroxyl
LipophilicityHigh (esterification)Moderate (hydroxyl groups)
  • Stereochemical Configuration: The absolute configuration (8S,9R,10S,11S,13S,14S,16R,17R) is critical for glucocorticoid receptor binding [6] [8].
  • Metabolic Vulnerability: Hepatic CYP3A4-mediated transformation generates 6β-hydroxymometasone furoate as a primary metabolite, explaining its first-pass metabolism advantage [4] [9].

Classification Within Corticosteroid Pharmacopeia

Positioning mometasone furoate within the corticosteroid landscape requires analysis of potency metrics and structural relationships:

  • Relative Potency Spectrum:
  • Exceeds hydrocortisone potency by approximately 22-fold in vasoconstrictor assays
  • Ranks below dexamethasone in systemic glucocorticoid activity [4] [8]
  • Demonstrates equivalent anti-inflammatory efficacy to fluticasone propionate in respiratory applications [9]
  • Structural Taxonomy:
  • Belongs to the halogenated 16α-methyl corticosteroid subclass
  • Shares the C16 methylation feature with dexamethasone and betamethasone
  • Differentiated by unique C17 furoate esterification (absent in non-furoate glucocorticoids) [6]
  • Icometasone Contextualization:
  • Icometasone represents a structural analog lacking the C21 chlorine and C17 furoate group [2]
  • Classified as a medium-potency glucocorticoid based on structural similarity to mometasone base compound
  • Primary development documented for veterinary formulations rather than human therapeutics

Table 3: Pharmacological Classification Relative to Reference Corticosteroids

CorticosteroidRelative PotencyStructural DistinguishersTherapeutic Class
Mometasone furoateHigh (topical)C17 furoate, C9/Cl, C21/Cl, C16α-CH₃Ultra-high potency (dermatological)
IcometasoneModerateC17 hydroxyl, C9/Cl, C21 hydroxyl, C16α-CH₃Medium potency
DexamethasoneHigh (systemic)C9-fluorine, C16α-methyl, C17 hydroxylHigh potency (systemic)
Betamethasone dipropionateVery highC9-fluorine, C16β-methyl, C17 esterUltra-high potency
HydrocortisoneBaseline (1x)Unsubstituted pregnane coreLow potency

The strategic molecular engineering of mometasone furoate—particularly its C17 furoate esterification and dual chlorine substitutions—establishes its position within the high-potency echelon of modern corticosteroids. Its structural distinction from analogs like icometasone underscores the structure-activity relationship principles guiding contemporary glucocorticoid development [2] [4] [6].

Properties

CAS Number

4647-20-5

Product Name

Icometasone

IUPAC Name

(8S,9R,10S,11S,13S,14S,16R,17R)-9-chloro-11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13,16-trimethyl-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-3-one

Molecular Formula

C22H29ClO5

Molecular Weight

408.9 g/mol

InChI

InChI=1S/C22H29ClO5/c1-12-8-16-15-5-4-13-9-14(25)6-7-19(13,2)21(15,23)17(26)10-20(16,3)22(12,28)18(27)11-24/h6-7,9,12,15-17,24,26,28H,4-5,8,10-11H2,1-3H3/t12-,15+,16+,17+,19+,20+,21+,22+/m1/s1

InChI Key

NBMKJKDGKREAPL-CXSFZGCWSA-N

SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C

Synonyms

(11β,16α)-9-Chloro-11,17,21-trihydroxy-16-methyl-pregna-1,4-diene-3,20-dione; Icometasone

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)CO)O)C)O)Cl)C

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)CO)O)C)O)Cl)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.